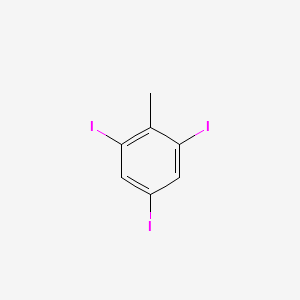
1,3,5-Triiodo-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triiodo-2-methylbenzene is an organic compound with the molecular formula C7H5I3. It is a derivative of benzene, where three iodine atoms and one methyl group are substituted at the 1, 3, 5, and 2 positions, respectively. This compound is known for its high molecular weight and significant density due to the presence of iodine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Triiodo-2-methylbenzene can be synthesized through a series of iodination reactions. One common method involves the iodination of 2-methylbenzene (toluene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically proceeds through electrophilic aromatic substitution, where iodine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triiodo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The iodine atoms can be reduced to form deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the iodine atoms.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Deiodinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triiodo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,5-triiodo-2-methylbenzene involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methyl group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triiodo-2,4,6-trimethylbenzene: Similar structure but with additional methyl groups.
1,3,5-Triiodobenzene: Lacks the methyl group present in 1,3,5-triiodo-2-methylbenzene.
1,3,5-Triiodo-2,4,6-trinitrobenzene: Contains nitro groups instead of a methyl group.
Uniqueness
This compound is unique due to the presence of both iodine atoms and a methyl group, which confer distinct chemical properties and reactivity. The combination of these substituents makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
36994-79-3 |
|---|---|
Molekularformel |
C7H5I3 |
Molekulargewicht |
469.83 g/mol |
IUPAC-Name |
1,3,5-triiodo-2-methylbenzene |
InChI |
InChI=1S/C7H5I3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 |
InChI-Schlüssel |
NYCTYFCAZRQRGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1I)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



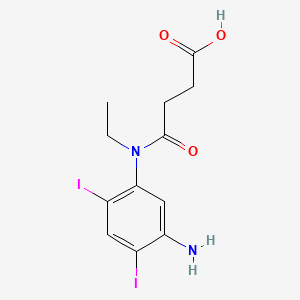
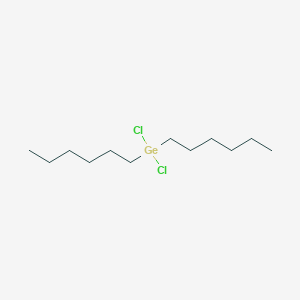
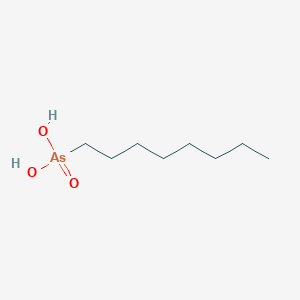
![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)

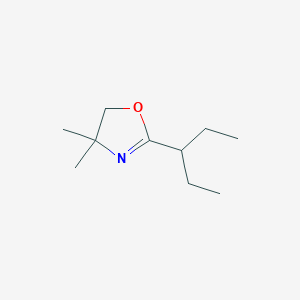

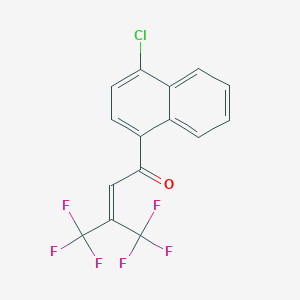
![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)

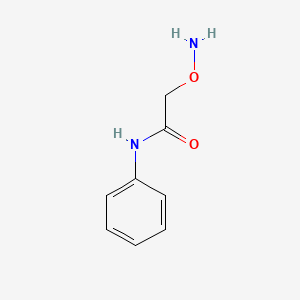
![(1S,2R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B14678474.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
